

# An In-depth Technical Guide on the Biochemical Properties of Galactose 1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

#### **Executive Summary**

Galactose 1-phosphate (Gal-1-P) is a critical intermediate in the metabolism of galactose, primarily through the Leloir pathway. [1][2][3] It is formed by the phosphorylation of galactose, a reaction catalyzed by the enzyme galactokinase (GALK). [1][2] Subsequently, Gal-1-P is converted to UDP-galactose by galactose-1-phosphate uridylyltransferase (GALT), a key step for integrating galactose into glucose metabolism. [1][3][4] The clinical significance of Gal-1-P is paramount in the context of classic galactosemia, an inherited metabolic disorder caused by GALT deficiency. [4][5] In this condition, the accumulation of Gal-1-P is a primary pathogenic event, leading to severe multi-organ toxicity. [6][7][8] This document provides a comprehensive overview of the biochemical properties of Gal-1-P, its metabolic roles, associated enzymology, and its central function in the pathophysiology of galactosemia. Detailed experimental protocols for its quantification and related enzyme activity assays are also presented.

# Physicochemical Properties of Galactose 1-Phosphate

**Galactose 1-phosphate** is a phosphorylated monosaccharide. Its fundamental chemical and physical characteristics are summarized below, providing essential data for experimental design and analysis.



| Property                                                                                                                                                     | Value                                                                                          | Reference |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name                                                                                                                                                   | {[(2R,3R,4S,5R,6R)-3,4,5-<br>trihydroxy-6-<br>(hydroxymethyl)oxan-2-<br>yl]oxy}phosphonic acid | [9]       |
| Chemical Formula                                                                                                                                             | C <sub>6</sub> H <sub>13</sub> O <sub>9</sub> P                                                | [2][9]    |
| Average Molar Mass                                                                                                                                           | 260.135 g·mol⁻¹                                                                                | [2][9]    |
| Monoisotopic Molar Mass                                                                                                                                      | 260.029718526 g·mol⁻¹                                                                          | [9][10]   |
| CAS Number                                                                                                                                                   | 2255-14-3                                                                                      | [2]       |
| Physical State                                                                                                                                               | Solid                                                                                          | [9]       |
| Typically available as a  Commercial Form dipotassium salt pentahydrat  (C <sub>6</sub> H <sub>11</sub> K <sub>2</sub> O <sub>9</sub> P · 5H <sub>2</sub> O) |                                                                                                | [11][12]  |
| Molecular Weight (Salt)                                                                                                                                      | 426.39 g⋅mol <sup>-1</sup> (Dipotassium salt pentahydrate)                                     | [11]      |

### **Metabolic Role: The Leloir Pathway**

**Galactose 1-phosphate** is the central intermediate in the Leloir pathway, the primary route for galactose metabolism in humans.[1][2] This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis.

The pathway involves three key enzymes:

- Galactokinase (GALK): Phosphorylates galactose to form Galactose 1-phosphate, consuming one molecule of ATP.[1][3][13]
- Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.[1][3][4] This is the rate-limiting step and the enzyme deficient in classic galactosemia.[14]



• UDP-Galactose 4'-Epimerase (GALE): Interconverts UDP-galactose and UDP-glucose, thereby regenerating the substrate for the GALT reaction and providing UDP-galactose for biosynthetic pathways (e.g., synthesis of glycoproteins and glycolipids).[1][4]



Figure 1: The Leloir Pathway for Galactose Metabolism

Click to download full resolution via product page

Figure 1: The Leloir Pathway for Galactose Metabolism

## Clinical Significance: Classic Galactosemia

Classic galactosemia is an autosomal recessive disorder caused by a severe deficiency of the GALT enzyme.[4][5] The inability to properly metabolize Gal-1-P leads to its accumulation in



erythrocytes and other tissues, which is considered the primary toxic agent. [6][8]

#### **Pathophysiology**

The GALT enzyme deficiency creates a metabolic block.[7] This blockage leads to:

- Accumulation of Galactose 1-Phosphate: This is the hallmark of the disease.[5] High levels
  of Gal-1-P are cytotoxic, though the exact mechanisms are still under investigation.[5]
  Proposed mechanisms include the inhibition of other key metabolic enzymes like
  phosphoglucomutase and glycogen phosphorylase, and the depletion of inorganic
  phosphate.[6]
- Upstream Metabolite Accumulation: Galactose levels increase in the blood and tissues. This
  excess galactose is shunted into alternative metabolic pathways.
- Formation of Galactitol: Aldose reductase reduces the excess galactose to galactitol. The accumulation of this sugar alcohol in the lens of the eye creates an osmotic imbalance, leading to cataract formation.[2][4]

Untreated infants present with failure to thrive, liver damage, jaundice, sepsis, and cataracts.[4] [7] While a galactose-restricted diet is life-saving, many patients still develop long-term complications, including cognitive impairment, speech defects, and premature ovarian insufficiency in females, suggesting that endogenous production of galactose and subsequent Gal-1-P formation may contribute to ongoing pathology.[1][8]





Figure 2: Pathophysiology of Classic Galactosemia

Click to download full resolution via product page

Figure 2: Pathophysiology of Classic Galactosemia

#### **Quantitative Levels in Erythrocytes**

The measurement of Gal-1-P in red blood cells is a primary tool for diagnosing and monitoring dietary compliance in galactosemia patients.[8][15][16]



| Condition                         | Galactose 1-Phosphate<br>Level (in Erythrocytes) | Reference |
|-----------------------------------|--------------------------------------------------|-----------|
| Healthy Individuals               | Nondetectable to 9.2 μmol/L<br>(or < 2.4 mg/L)   | [15]      |
| Galactosemia (on diet)            | 10.9 - 45 mg/L                                   | [15]      |
| Galactosemia (untreated neonates) | 166 - 373 mg/L                                   | [15]      |
| Recommended Goal for Patients     | ≤ 4.9 mg/dL (49 mg/L)                            | [16]      |

## **Enzymology and Kinetics**

The enzymes that metabolize Gal-1-P are crucial for cellular homeostasis. The kinetics of GALT, in particular, are of significant interest for understanding galactosemia and developing potential therapies.

| Enzyme | Substrate(s<br>)          | Apparent<br>K <sub>m</sub> | Inhibitor                                            | Ki     | Reference            |
|--------|---------------------------|----------------------------|------------------------------------------------------|--------|----------------------|
| GALT   | Galactose 1-<br>Phosphate | 0.38 mmol/L                | 2-fluoro-<br>galactose-1-P<br>(Competitive)          | 0.9 mM | [17][18][19]<br>[20] |
| GALT   | UDP-Glucose               | 0.071 mmol/L               | Glucose 1- Phosphate (Product Inhibition in variant) | -      | [17][18][21]         |
| GALK   | Galactose                 | -                          | Galactose 1-<br>Phosphate<br>(Non-<br>competitive)   | -      | [22]                 |

Note: The GALT enzyme follows a ping-pong bi-bi kinetic mechanism.[23]



#### **Experimental Protocols**

Accurate measurement of Gal-1-P levels and GALT enzyme activity is essential for clinical diagnosis and research.

#### Quantification of Gal-1-P in Erythrocytes by GC-MS

This method provides precise quantification of Gal-1-P and is used to monitor dietary therapy in galactosemia.[15]

- Principle: Isotope-dilution gas chromatography-mass spectrometry (GC-MS) is used. A
  stable isotope-labeled internal standard, [2-13C]Gal-1-P, is added to the sample. After
  derivatization to make the analyte volatile, the ratio of the analyte to the internal standard is
  measured by MS, allowing for accurate quantification.[15]
- Sample Preparation:
  - Collect whole blood in a heparinized tube.
  - Prepare packed erythrocytes by centrifugation and removal of plasma and buffy coat.
  - Lyse the erythrocytes and deproteinize the sample, typically with an acid like perchloric acid.
  - Add the internal standard to the supernatant after centrifugation.
- Derivatization: The sample is dried, and trimethylsilyl (TMS) derivatives are prepared to increase the volatility of Gal-1-P for GC analysis.[15]
- GC-MS Analysis:
  - The derivatized sample is injected into the gas chromatograph.
  - The components are separated on the GC column.
  - The eluent enters the mass spectrometer, where molecules are ionized and fragmented.



- Selected ion monitoring is used to detect and quantify the characteristic ions of the TMSderivatized Gal-1-P and its labeled internal standard.[15]
- Data Analysis: The concentration of Gal-1-P is calculated from the peak-area ratio of the analyte to the internal standard against a calibration curve. The method is linear up to 2.5 mmol/L with a detection limit of 0.55 mg/L.[15]

#### **GALT Enzyme Activity Assay by LC-MS/MS**

This modern assay offers high specificity and sensitivity for measuring GALT activity, overcoming limitations of older radioactive or coupled-enzyme assays.[17][18]

- Principle: The assay measures the formation of the product, UDP-galactose (UDPGal), from the substrates Gal-1-P and UDP-glucose. A stable isotope-labeled substrate, [¹³C₆]-Gal-1-P, is used, which results in the formation of a labeled product, [¹³C₆]-UDPGal. This product is then quantified by tandem mass spectrometry (MS/MS).[17][18]
- Reagents:
  - Erythrocyte lysate (hemolysate)
  - Assay buffer (e.g., glycine buffer, pH 8.7)
  - Substrates: [¹³C<sub>6</sub>]-Gal-1-P and UDP-glucose (UDPGlc)
  - Internal Standard: [13C6]-Glucose-1-P ([13C6]-Glu-1-P) for quantification
  - Quenching solution (e.g., acetonitrile)
- Procedure:
  - Prepare erythrocyte hemolysate from a whole blood sample.
  - Incubate the hemolysate with the assay cocktail containing [13C6]-Gal-1-P and UDPGlc at a controlled temperature (e.g., 37°C) for a specific time.
  - Stop the enzymatic reaction by adding a quenching solution.

#### Foundational & Exploratory





- Add the internal standard, [13C6]-Glu-1-P.
- Centrifuge to pellet precipitated proteins.
- Inject the supernatant into the LC-MS/MS system.
- LC-MS/MS Analysis:
  - Chromatography: Use reversed-phase ion-pair chromatography to separate the enzymatic product ([¹³C6]-UDPGal) from other components.[17][18]
  - Mass Spectrometry: Detect the product using multiple reaction monitoring (MRM). The mass transition for [¹³C6]-UDPGal is m/z 571 > 323.[17][18]
- Data Analysis: Quantify the amount of [¹³C₆]-UDPGal produced by comparing its peak area to that of the internal standard. The enzyme activity is typically expressed in μmol of product formed per gram of hemoglobin per hour (μmol · (gHgb)⁻¹ · h⁻¹). The mean activity in healthy controls is approximately 23.8 (±3.8) μmol · (gHgb)⁻¹ · h⁻¹.[17][18]





Figure 3: Experimental Workflow for GALT Activity Assay (LC-MS/MS)

Click to download full resolution via product page

Figure 3: Experimental Workflow for GALT Activity Assay



### **Thermodynamic Properties**

The hydrolysis of **Galactose 1-phosphate** is an exergonic reaction. Thermodynamic studies provide insight into the energy landscape of its metabolic transformations.

| Reaction                                                                                                             | Thermodynami<br>c Parameter                            | Value                                                                       | Conditions               | Reference |
|----------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------|-----------------------------------------------------------------------------|--------------------------|-----------|
| $\alpha$ -D-galactose 1-<br>phosphate(aq) +<br>H <sub>2</sub> O(l) = D-<br>galactose(aq) +<br>orthophosphate(<br>aq) | Standard<br>Enthalpy of<br>Reaction (Δ <sub>r</sub> H) | Calorimetrically<br>Determined                                              | pH 7, 298.15 K<br>(25°C) | [24]      |
| Gibbs Free<br>Energy of<br>Hydrolysis (ΔG°')                                                                         | -10.23 kJ·mol <sup>−1</sup>                            | pH 7, 38°C (for<br>Galactose-6-P<br>hydrolysis,<br>provides an<br>estimate) | [25]                     |           |

Note: Direct equilibrium constants and Gibbs free energy for Gal-1-P hydrolysis are not as readily available as for other sugar phosphates, but calorimetric data confirms the exothermic nature of the hydrolysis.[24]

#### **Conclusion**

Galactose 1-phosphate stands as a pivotal molecule at the crossroads of carbohydrate metabolism and human genetic disease. Its biochemical properties are well-defined, from its structure and role in the Leloir pathway to its accumulation and toxic effects in classic galactosemia. For researchers and drug developers, understanding the kinetics of its metabolism, particularly the GALT-catalyzed step, and the mechanisms of its cellular toxicity is fundamental. The advanced analytical methods now available for the precise quantification of both Gal-1-P and GALT activity are invaluable tools for improving diagnosis, monitoring therapeutic interventions, and exploring novel treatment strategies aimed at mitigating the chronic complications associated with this debilitating metabolic disorder.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Galactose 1-phosphate Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Galactose-1-phosphate uridylyltransferase deficiency Wikipedia [en.wikipedia.org]
- 5. Galactose 1-phosphate accumulates to high levels in galactose-treated cells due to low GALT activity and absence of product inhibition of GALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galactose-1-phosphate in the pathophysiology of galactosemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ARHI: A new target of galactose toxicity in Classic Galactosemia PMC [pmc.ncbi.nlm.nih.gov]
- 8. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 9. Human Metabolome Database: Showing metabocard for Galactose 1-phosphate (HMDB0000645) [hmdb.ca]
- 10. P. aeruginosa Metabolome Database: Galactose 1-phosphate (PAMDB000556) [pseudomonas.umaryland.edu]
- 11. α-D-Galactose 1-phosphate TypeII, =98 19046-60-7 [sigmaaldrich.com]
- 12. Galactose 1-phosphate Potassium salt | TargetMol [targetmol.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. web-api.polscientific.com [web-api.polscientific.com]
- 15. Erythrocyte galactose 1-phosphate quantified by isotope-dilution gas chromatographymass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mayocliniclabs.com [mayocliniclabs.com]
- 17. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography—Tandem Mass Spectrometry PMC [pmc.ncbi.nlm.nih.gov]



- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Fluorinated Galactoses Inhibit Galactose-1-Phosphate Uridyltransferase and Metabolically Induce Galactosemia-like Phenotypes in HEK-293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Kinetic studies with liver galactokinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Galactose-1-phosphate uridylyltransferase Wikipedia [en.wikipedia.org]
- 24. Thermodynamics of the Hydrolysis Reactions of ±-D-galactose 1-phosphate, sn-glycerol
   3-phosphate, 4 nitrophenyl phosphate, phosphocreatine, and 3-phospho-D-glycerate | NIST [nist.gov]
- 25. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Biochemical Properties of Galactose 1-Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594035#biochemical-properties-of-galactose-1-phosphate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com